![molecular formula C11H16O B14617628 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one CAS No. 60802-93-9](/img/structure/B14617628.png)
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure.
2-Norbornene: Another bicyclic compound used in polymerization reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A structurally similar ketone with different substituents.
Uniqueness: 1-(3-Methylbicyclo[221]hept-2-en-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group
Eigenschaften
CAS-Nummer |
60802-93-9 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(3-methyl-2-bicyclo[2.2.1]hept-2-enyl)propan-2-one |
InChI |
InChI=1S/C11H16O/c1-7(12)5-11-8(2)9-3-4-10(11)6-9/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
SVSCEHMRCSEIMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2CCC1C2)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

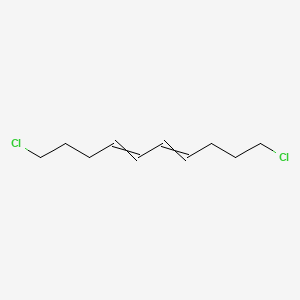


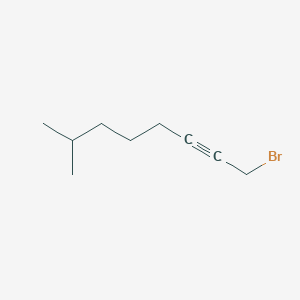
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)
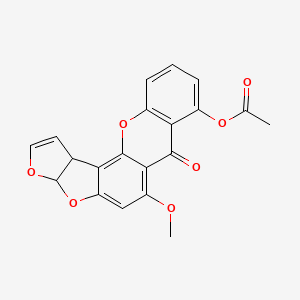
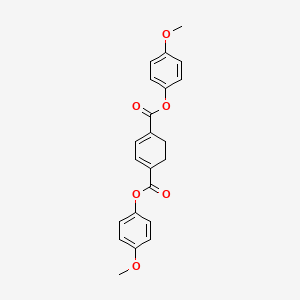
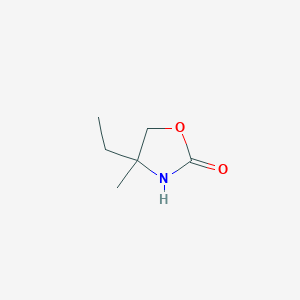
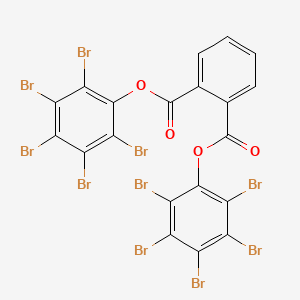
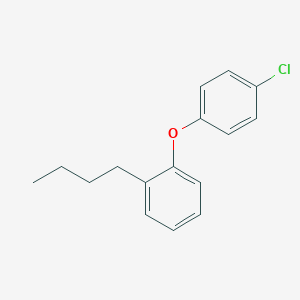
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)

